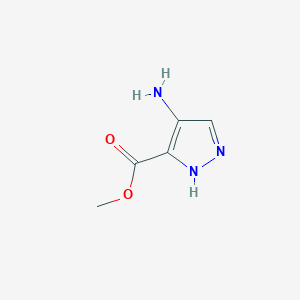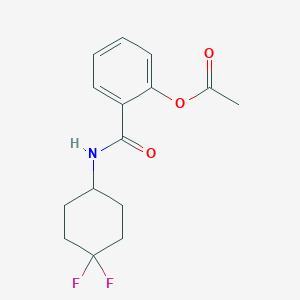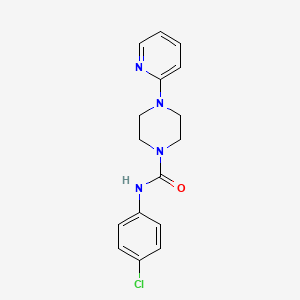![molecular formula C19H16ClN5O B3018099 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890937-48-1](/img/structure/B3018099.png)
1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine" is a derivative of the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological activities. The structure of this compound suggests potential interactions with various biological targets due to the presence of multiple substituents that can engage in non-covalent interactions.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the reaction of aminopyrazoles with various reagents to form the desired core structure. For instance, the synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones and their derivatives can be achieved by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, the synthesis of 1-substituted 4-chloro-6-(chloromethyl)-1H-pyrazolo[3,4-d]pyrimidines can be performed through nucleophilic substitution reactions . These methods provide a basis for the synthesis of the compound , although the specific synthetic route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of a pyrazole fused to a pyrimidine ring. The substituents on the rings can significantly influence the molecular conformation and potential biological activity. For example, the crystal structure of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined by X-ray diffraction, revealing a triclinic system with specific geometric parameters . This information is valuable for understanding the three-dimensional arrangement of the compound , which is crucial for its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazolo[3,4-d]pyrimidine derivatives is influenced by the functional groups attached to the core structure. The presence of chloromethyl, methoxy, and amine groups in the compound suggests that it could undergo various chemical reactions, such as nucleophilic substitutions or interactions with nucleophiles . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers, but its functional groups imply a range of possible chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are determined by their molecular structure and substituents. For instance, the presence of chloro and methoxy groups can affect the compound's solubility, melting point, and stability. The vibrational spectra (FT-IR and FT-Raman) and NMR data provide insights into the functional groups and their chemical environment . The crystallographic data can also give information about the compound's solid-state properties, such as crystal packing and intermolecular interactions . However, the specific physical and chemical properties of the compound are not provided in the papers.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis and Characterization Techniques : Pyrazole derivatives, including compounds structurally related to 1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been synthesized and characterized through various techniques. These include FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography (Titi et al., 2020).
Bioactivity Studies
- Antitumor Activity : Some pyrazole derivatives have been studied for their biological activity, including potential antitumor properties. These studies aim to identify pharmacophore sites beneficial for antitumor activity (Titi et al., 2020).
- Antimicrobial and Antifungal Activities : Various synthesized pyrazolo[1,5-a]pyrimidine derivatives have been screened for their antimicrobial and antifungal activities, demonstrating significant potential in these areas (Kumar & Joshi, 2007).
Chemical Properties and Reactivity
- Chemical Reactivity and Synthesis : The reactivity of pyrazole derivatives in chemical syntheses, including the formation of complex structures and their regioselective synthesis, has been extensively studied. These insights are crucial for developing novel compounds with specific biological activities (Kaping et al., 2020).
Propiedades
IUPAC Name |
1-(5-chloro-2-methylphenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O/c1-12-3-4-13(20)9-17(12)25-19-16(10-23-25)18(21-11-22-19)24-14-5-7-15(26-2)8-6-14/h3-11H,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLDRSIVHQLYSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclohexanecarboxamide](/img/structure/B3018016.png)


amine hydrochloride](/img/structure/B3018022.png)


![N-(5-chloro-2-methoxyphenyl)-1-[(2-chlorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3018025.png)


![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B3018037.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B3018039.png)